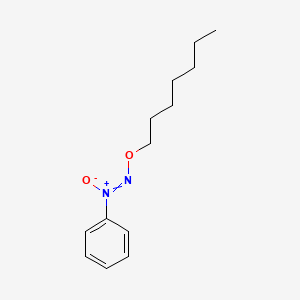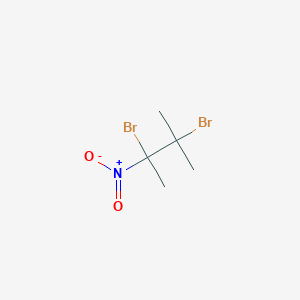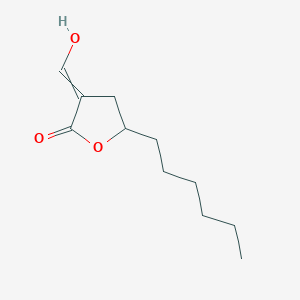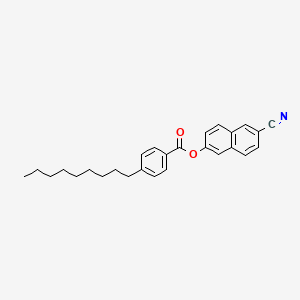
(6-cyanonaphthalen-2-yl) 4-nonylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate is a chemical compound known for its unique structure and properties It consists of a naphthalene ring substituted with a cyano group at the 6th position and a benzoate ester linked to a nonyl chain at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-nonylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-nonylbenzoic acid with 6-cyanonaphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of catalysts and continuous monitoring of reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-nonylbenzoate involves its interaction with specific molecular targets. The cyano group and aromatic rings allow the compound to engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Cyanonaphthalen-2-yl) 4-methylbenzoate: Similar structure but with a shorter alkyl chain.
(6-Cyanonaphthalen-2-yl) 4-ethylbenzoate: Another analog with a different alkyl chain length.
Uniqueness
(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate is unique due to its specific combination of a long nonyl chain and a cyano-substituted naphthalene ring. This structure imparts distinct physicochemical properties, such as solubility and stability, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
62622-37-1 |
|---|---|
Molekularformel |
C27H29NO2 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
(6-cyanonaphthalen-2-yl) 4-nonylbenzoate |
InChI |
InChI=1S/C27H29NO2/c1-2-3-4-5-6-7-8-9-21-10-13-23(14-11-21)27(29)30-26-17-16-24-18-22(20-28)12-15-25(24)19-26/h10-19H,2-9H2,1H3 |
InChI-Schlüssel |
KJIKLHDJOGGDIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


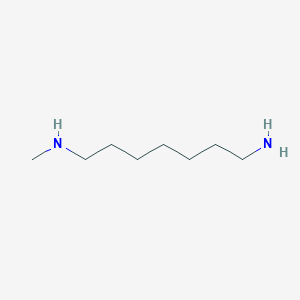
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
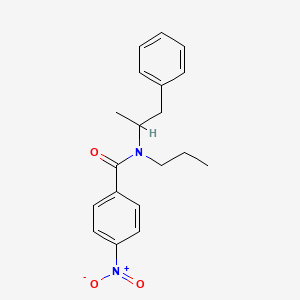
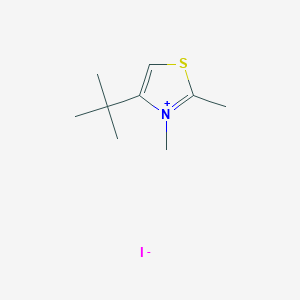
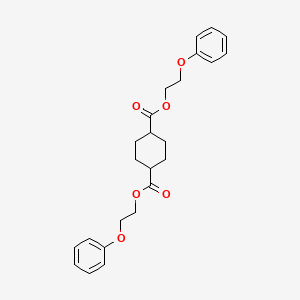
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
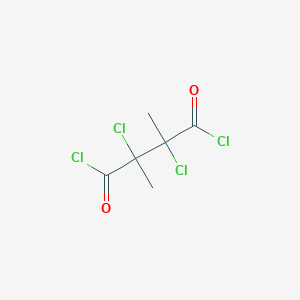
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
